6-bromothieno[3,2-b]pyridine
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Overview
Description
6-bromothieno[3,2-b]pyridine is a fused heterocyclic compound composed of a thiophene ring and a pyridine ring. This compound is a potent and versatile building block for the synthesis of biologically active molecules. It is known for its unique structural features and its ability to participate in various chemical reactions, making it valuable in medicinal chemistry and other scientific research fields.
Mechanism of Action
Target of Action
Thieno[3,2-b]pyridines have been reported to exhibit important biological activities, primarily acting as inhibitors of tyrosine kinase receptors . These receptors have been implicated in the growth and progression of various human cancers and are crucial in the development of anticancer therapies .
Mode of Action
It’s known that thieno[3,2-b]pyridines can inhibit the activity of tyrosine kinase receptors . This inhibition can lead to the disruption of various signaling pathways within the cell, potentially leading to the inhibition of tumor cell growth .
Biochemical Pathways
Given its potential role as a tyrosine kinase inhibitor, it can be inferred that it may affect pathways related to cell growth and proliferation .
Result of Action
6-bromothieno[3,2-b]pyridine has been reported to exhibit growth inhibitory activity on human tumor cell lines . The compound has been shown to alter cell cycle distribution and induce apoptosis in the NCI-H460 cell line . These results suggest that this compound may have potential antitumor effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromothieno[3,2-b]pyridine typically involves the bromination of thieno[3,2-b]pyridine. One common method includes the use of bromine or a brominating agent in the presence of a catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency . The reaction conditions are carefully monitored and controlled to minimize by-products and maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
6-bromothieno[3,2-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: It can be reduced to form thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted thieno[3,2-b]pyridine derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Scientific Research Applications
6-bromothieno[3,2-b]pyridine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other biologically active molecules.
Biological Research: The compound is used in the study of enzyme inhibition and protein interactions.
Material Science: It is employed in the development of organic semiconductors and other advanced materials.
Pharmaceutical Industry: The compound is used in the synthesis of potential drug candidates for various diseases.
Comparison with Similar Compounds
6-bromothieno[3,2-b]pyridine is unique due to its fused heterocyclic structure, which provides distinct electronic and steric properties compared to other similar compounds. Some similar compounds include:
Thieno[2,3-c]pyridine: Another fused heterocyclic compound with different substitution patterns.
Thieno[3,4-b]pyridine: A related compound with a different ring fusion pattern.
Thieno[2,3-b]thiophene: A compound with two fused thiophene rings.
These compounds share some structural similarities but differ in their chemical reactivity and biological activity, making this compound a unique and valuable compound in scientific research .
Properties
IUPAC Name |
6-bromothieno[3,2-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-5-3-7-6(9-4-5)1-2-10-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMACQKOSXGDYJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
797034-70-9 |
Source
|
Record name | 6-bromothieno[3,2-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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